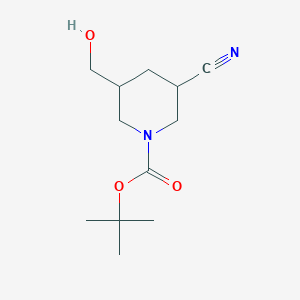
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile is a chemical compound with the molecular formula C12H20N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a carbonitrile group
Métodos De Preparación
The synthesis of 1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc protecting group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the ring: The hydroxymethyl and carbonitrile groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions, using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.
Análisis De Reacciones Químicas
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely depending on the specific biological target and the nature of the interaction.
Comparación Con Compuestos Similares
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile can be compared with other similar compounds, such as:
N-Boc-piperidine-3-methanol: This compound has a similar structure but lacks the carbonitrile group. It is used in similar applications, such as the synthesis of bioactive molecules and pharmaceuticals.
1-Boc-3-(hydroxymethyl)piperidine: This compound also lacks the carbonitrile group and is used in the synthesis of various organic compounds.
The presence of the carbonitrile group in this compound provides additional reactivity and potential for further functionalization, making it a unique and valuable compound in scientific research.
Propiedades
Fórmula molecular |
C12H20N2O3 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
tert-butyl 3-cyano-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-9(5-13)4-10(7-14)8-15/h9-10,15H,4,6-8H2,1-3H3 |
Clave InChI |
PFLWCKNZCMFMGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC(C1)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
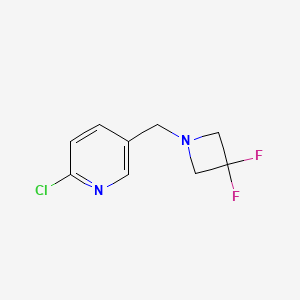
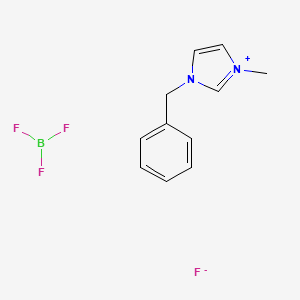
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)
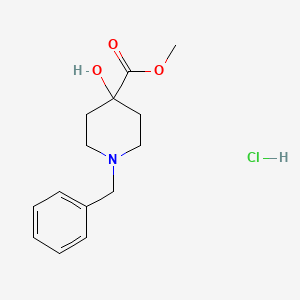


![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
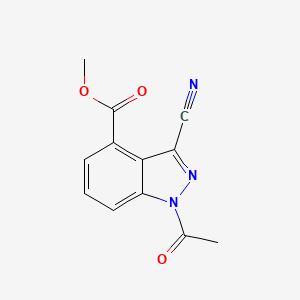


![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
